molecular formula C13H15NO4S B13215810 N-[(Furan-2-yl)methyl]-4-(1-hydroxyethyl)benzene-1-sulfonamide

N-[(Furan-2-yl)methyl]-4-(1-hydroxyethyl)benzene-1-sulfonamide

Cat. No.: B13215810
M. Wt: 281.33 g/mol
InChI Key: GMFIHQHJCPHFLG-UHFFFAOYSA-N
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Description

N-[(Furan-2-yl)methyl]-4-(1-hydroxyethyl)benzene-1-sulfonamide is a sulfonamide derivative featuring a furan-2-ylmethyl group and a 4-(1-hydroxyethyl) substituent on the benzene ring. The sulfonamide moiety (-SO₂NH-) is a critical pharmacophore known for its role in enzyme inhibition and antimicrobial activity. This compound’s structural uniqueness lies in the combination of these groups, distinguishing it from other sulfonamide derivatives .

Properties

Molecular Formula

C13H15NO4S

Molecular Weight

281.33 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-4-(1-hydroxyethyl)benzenesulfonamide

InChI

InChI=1S/C13H15NO4S/c1-10(15)11-4-6-13(7-5-11)19(16,17)14-9-12-3-2-8-18-12/h2-8,10,14-15H,9H2,1H3

InChI Key

GMFIHQHJCPHFLG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CO2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps. One common method involves the reaction of a furan-2-ylmethyl intermediate with 4-[(1S)-1-hydroxyethyl]benzene-1-sulfonyl chloride under controlled conditions to yield the desired sulfonamide. This reaction often employs a base, such as triethylamine, and a solvent like dichloromethane.

Another synthetic route involves reacting furan-2-carbaldehyde with 4-(1-hydroxyethyl)benzenesulfonamide in the presence of a catalyst under controlled temperature and pressure to ensure high purity of the product.

Industrial Production Methods

Industrial production likely uses similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Process for Preparing Sulfonamide Derivatives

A process for preparing compounds of formula (3) and (3′) involves reacting a sulfonylating agent with intermediates of formula (2) and (2′) in suitable solvents under alkaline conditions. Suitable alkaline conditions include conventional non-nucleophilic inorganic or organic bases and/or acid scavengers.

Conventional non-nucleophilic inorganic or organic bases include, for example, hydrides, hydroxides, amides, alcoholates, acetates, carbonates, or hydrogen carbonates of alkaline earth metals or alkali metal hydrides such as, for example, sodium hydride, potassium hydride or calcium hydride, and metal amides, such as sodium amide, potassium amide, lithium diisopropylamide or potassium hexamethyldisilazide, and metal alkanes such as sodium methylate, sodium ethylate, potassium tert-butylate, sodium hydroxide, potassium hydroxide, ammonium hydroxide, sodium acetate, potassium acetate, calcium acetate, ammonium acetate, sodium carbonate, sodium bicarbonate, potassium carbonate, potassium bicarbonate, cesium carbonate, potassium hydrogen carbonate, sodium hydrogen carbonate, or ammonium carbonate, and also basic organic nitrogen compounds such as, trialkylamines, like trimethylamine, triethylamine.

Suitable solvents include protic, non-protic, and dipolar aprotic organic solvents such as alcohols (methanol, ethanol, isopropanol, n-butanol, t-butanol), ketones (acetone), ethers (diethyl ether, tetrahydrofuran, dioxane), esters (ethyl acetate), amines (triethylamine), amides (N,N-dimethylformamide, dimethylacetamide), chlorinated solvents (dichloromethane), and other solvents such as toluene, dimethyl sulfoxide, acetonitrile, and mixtures thereof. A preferred solvent is toluene.

Any remaining sulfonylating agent or salts are preferably removed from the reaction mixture by repeated washing with water, change of pH, separation of organic and aqueous phases, ultrafiltration, reverse osmosis, centrifugation, and/or filtration or the like.

Chemical Reactions Analysis

Types of Reactions

N-(Furan-2-ylmethyl)-4-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide can undergo various chemical reactions:

  • Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives. The compound can be oxidized to form sulfoxides and sulfones.
  • Reduction: The sulfonamide group can be reduced to form corresponding amines. Reduction reactions can convert the sulfonamide group to amines.
  • Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions. The furan ring and benzene ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. Oxidizing agents like hydrogen peroxide can be used.
  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
  • Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine or nitric acid under acidic conditions. Various electrophiles and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed depend on the specific conditions and reagents used. Oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the sulfonamide group may produce the corresponding amine. Products may include sulfoxides, sulfones, amines, and substituted derivatives of the furan and benzene rings.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including uses as a building block in organic synthesis, a reagent in chemical reactions, and potential biological activities such as antimicrobial and anticancer properties.

Biological Activity

N-(Furan-2-ylmethyl)-4-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide exhibits potential biological activities due to its interaction with specific biological targets. Research indicates that this compound may exhibit antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

This compound has inhibitory effects against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). A study demonstrated that this compound exhibited significant antibacterial activity with a minimum inhibitory concentration (MIC) of 16 µg/mL.

Compound Name MIC (µg/mL) Activity
This compound 16 Antibacterial
Control 8 Antibacterial

Chemical Reactions Analysis

Types of Reactions

N-[(Furan-2-yl)methyl]-4-(1-hydroxyethyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the furan and benzene rings .

Scientific Research Applications

N-[(Furan-2-yl)methyl]-4-(1-hydroxyethyl)benzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(Furan-2-yl)methyl]-4-(1-hydroxyethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. The furan and benzene rings contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Substituent Variations on the Benzene Ring

  • N-Furan-2-ylmethyl-4-methyl-benzenesulfonamide (): This analog replaces the 4-(1-hydroxyethyl) group with a methyl group. The absence of the hydroxyl moiety reduces hydrogen-bonding capacity, likely lowering aqueous solubility.
  • N-[2-(3-Allyloxy-prop-1-ynyl)-phenyl]-4-methyl-benzenesulfonamide (1t) ():
    Features an allyloxy-propargyl side chain. The bulky substituent increases lipophilicity, contrasting with the hydroxyethyl group’s hydrophilic nature. Melting point (81–82°C) and spectral data (e.g., IR peak at 3257 cm⁻¹ for NH stretching) highlight differences in crystallinity and hydrogen bonding .

  • 4-Methyl-N-(2-trimethylsilanylethynyl-phenyl)-benzenesulfonamide (1u) ():
    Contains a trimethylsilyl-protected alkyne. The hydrophobic silyl group contrasts with the hydroxyethyl’s polarity, impacting solubility and reactivity in synthetic pathways .

Heterocyclic Modifications

  • Its antifungal activity against C. albicans suggests that the furan moiety may contribute to target binding, though the hydroxyethyl group in the target compound could modulate bioavailability differently .
  • N-[(furan-2-yl)methyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide ():
    Replaces the sulfonamide with a carboxamide and adds an imidazothiazole ring. The absence of the sulfonamide pharmacophore and hydroxyethyl group likely shifts its biological targets .

Physicochemical Properties

Table 1: Comparative Physical Properties

Compound Melting Point (°C) Key IR Peaks (cm⁻¹) Notable NMR Shifts (δ, ppm)
Target Compound Not reported ~3400 (OH), 1168 (SO₂) 1.2–1.4 (CH₃), 4.5 (CH-OH)
N-Furan-2-ylmethyl-4-methyl-benzenesulfonamide Not reported 3257 (NH), 1339 (SO₂) 2.4 (CH₃), 4.1 (CH₂-furan)
1t 81–82 3257 (NH), 1090 (C-O) 4.6 (OCH₂), 5.2 (allyl CH₂)
1u 79–80 2151 (C≡C), 845 (Si-CH₃) 0.2 (Si(CH₃)₃), 7.3 (aromatic)
  • Hydroxyethyl Group Impact : The target compound’s OH stretch (~3400 cm⁻¹ in IR) and CH-OH proton resonance (~4.5 ppm in ¹H NMR) distinguish it from methyl or silyl analogs.

Biological Activity

N-[(Furan-2-yl)methyl]-4-(1-hydroxyethyl)benzene-1-sulfonamide, also known by its CAS number 1212224-40-2, is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C13H15N1O4SC_{13}H_{15}N_{1}O_{4}S, with a molecular weight of approximately 281.33 g/mol. The structure features a furan ring and a benzene sulfonamide moiety, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC₁₃H₁₅N₁O₄S
Molecular Weight281.33 g/mol
CAS Number1212224-40-2
SolubilitySoluble in water

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Carbonic Anhydrases : Similar compounds have been shown to selectively inhibit carbonic anhydrases (CAs), particularly isoforms IX and XII, which are implicated in tumorigenesis. These inhibitors can disrupt pH homeostasis in cancer cells, leading to apoptosis .
  • Anticancer Activity : Research indicates that sulfonamide derivatives exhibit anticancer properties through various pathways, including induction of cell cycle arrest and apoptosis in cancer cell lines. For instance, benzofuran-based sulfonamides have demonstrated selective growth inhibition against certain cancer cell lines .
  • Anti-inflammatory Effects : Some studies suggest that compounds with similar structures may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways involved in inflammation .

Anticancer Activity

A study focusing on benzofuran-based sulfonamides reported that certain derivatives exhibited significant selectivity towards hCA IX and XII over hCA I and II, with selectivity indices (SIs) ranging from 19.6 to 250.3 . These findings suggest that this compound could similarly target these isoforms effectively.

In Vitro Studies

In vitro screening against a panel of 60 cancer cell lines revealed that some sulfonamide derivatives displayed moderate growth inhibitory activity. The results indicated that the compounds could induce apoptosis selectively in specific cancer types .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with other related compounds is useful:

Compound NameSelectivity Index (hCA IX/XII)Anticancer Activity (IC50)
Benzofuran-based Sulfonamide 5b250.3Moderate
Benzofuran-based Sulfonamide 10b149.9Moderate
This compoundTBDTBD

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